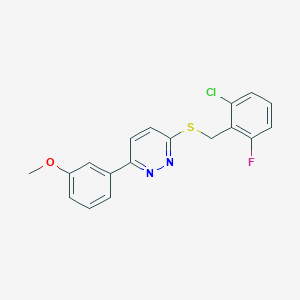

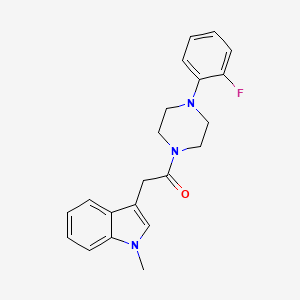

![molecular formula C11H11ClF5N B2826348 [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2416233-96-8](/img/structure/B2826348.png)

[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

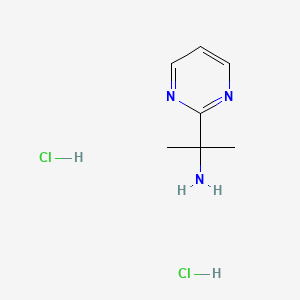

“[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2416233-96-8 . It has a molecular weight of 287.66 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H10F5N.ClH/c12-10(13)4-9(10)7-1-6(5-17)2-8(3-7)11(14,15)16;/h1-3,9H,4-5,17H2;1H .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 287.66 .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polyimides

In the realm of scientific research, the compound [3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride has been explored for various applications. One notable study involves the synthesis of a novel fluorinated aromatic diamine monomer, leading to the creation of new fluorine-containing polyimides. These polyimides exhibit excellent solubility in polar organic solvents and possess commendable thermal stability and mechanical properties, showcasing their potential in high-performance material applications (Yin et al., 2005).

Synthesis of Tetrahydro-β-carbolines

Another research avenue involves the synthesis of 1,2,3,4-tetrahydro-β-carbolines, achieved through the reaction of trifluoroacetic acid with enamines derived from tryptamine or tryptophan. This process leads to either cyclization to the corresponding β-carboline derivative or acidolysis to regenerate the parent amine, depending on the substitution pattern. This synthesis pathway underscores the compound's role in the formation of complex organic structures, contributing to the field of organic chemistry and potentially pharmacology (Kirkpatrick & MacLaren, 1983).

Preparation and Reaction of Cyclopropenone Oximes

Furthermore, the compound has been involved in the preparation and reaction of cyclopropenone oximes. Specifically, 2,3-diphenyl-, 2-methyl-3-phenyl-, and 2-methyl-3-(4-methylphenyl)cyclopropenone oxime hydrochlorides were prepared and reacted with alkyl and aryl isocyanates. This led to the formation of 1:2 addition products 4,6-diazaspiro[2.3]hexenones, illustrating the compound's utility in complex organic synthesis and the generation of novel organic structures (Yoshida et al., 1988).

Neurokinin-1 Receptor Antagonism

Moreover, a particular derivative of the compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a high-affinity, orally active h-NK(1) receptor antagonist with significant solubility in water. This derivative shows promise in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating the therapeutic potential of the compound's derivatives (Harrison et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of EN300-26675051 is currently unknown. The compound is a derivative of difluorocyclopropane , which is known to have various applications in medicine, agriculture, and materials sciences . .

Mode of Action

It’s known that difluorocyclopropane derivatives can participate in synthetically useful reactions due to the presence of both ring strain and the gem-dihalomethylene fragment . This suggests that EN300-26675051 might interact with its targets through similar mechanisms.

Biochemical Pathways

Difluorocyclopropane derivatives, from which en300-26675051 is derived, are known to be biologically active and can affect various biochemical pathways .

Result of Action

Given that difluorocyclopropane derivatives can participate in synthetically useful reactions , it’s plausible that EN300-26675051 could induce significant molecular and cellular changes.

Propriétés

IUPAC Name |

[3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F5N.ClH/c12-10(13)4-9(10)7-1-6(5-17)2-8(3-7)11(14,15)16;/h1-3,9H,4-5,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHMVTAWUJSEBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=CC(=C2)CN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2826267.png)

![3-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzonitrile](/img/structure/B2826271.png)

![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)

![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)

![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826285.png)